

Spectroscopic Data and Characterization of 1,13-Tridecanolide: A Technical Guide

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Compound of Interest

Compound Name: *1,13-Tridecanolide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,13-Tridecanolide**, a macrocyclic lactone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,13-Tridecanolide**.

Table 1: ^1H NMR Spectroscopic Data for 1,13-Tridecanolide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.12	t	~5.0	H-13
~2.30	t	~7.0	H-2
~1.63	m	-	H-3, H-12
~1.25	br s	-	H-4 to H-11

Note: Predicted data based on analogous structures. Experimental values may vary.

Table 2: ^{13}C NMR Spectroscopic Data for 1,13-Tridecanolide

Chemical Shift (δ) ppm	Assignment
~174.0	C-1 (C=O)
~63.5	C-13
~34.5	C-2
~29.0 - 25.0	C-3 to C-12

Note: Predicted data based on analogous structures. Experimental values may vary.

Table 3: Infrared (IR) Spectroscopic Data for 1,13-Tridecanolide

Wavenumber (cm^{-1})	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1250	Strong	C-O stretch (ester)

Note: Typical absorption frequencies for macrocyclic lactones.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 4: Mass Spectrometry (MS) Data for 1,13-Tridecanolide

m/z	Ion
213.18	$[\text{M}+\text{H}]^+$
235.16	$[\text{M}+\text{Na}]^+$

Note: Predicted molecular ion peaks. Fragmentation patterns will vary with ionization technique.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of macrocyclic lactones and can be adapted for **1,13-Tridecanolide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **1,13-Tridecanolide** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse sequence: Standard zg30.
 - Number of scans: 16-32.
 - Relaxation delay: 1.0 s.
 - Acquisition time: ~3-4 s.
 - Spectral width: -2 to 12 ppm.
- Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse sequence: Standard zgpg30 with proton decoupling.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2.0 s.
 - Acquisition time: ~1-2 s.
 - Spectral width: -10 to 220 ppm.
- Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount of **1,13-Tridecanolide** in a volatile solvent such as chloroform or dichloromethane.
- Apply a drop of the solution onto a KBr or NaCl salt plate.
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of scans: 16-32.
- Procedure:
 - Acquire a background spectrum of the clean salt plate.
 - Place the salt plate with the sample film in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.[4]

Mass Spectrometry (MS)

Sample Preparation:

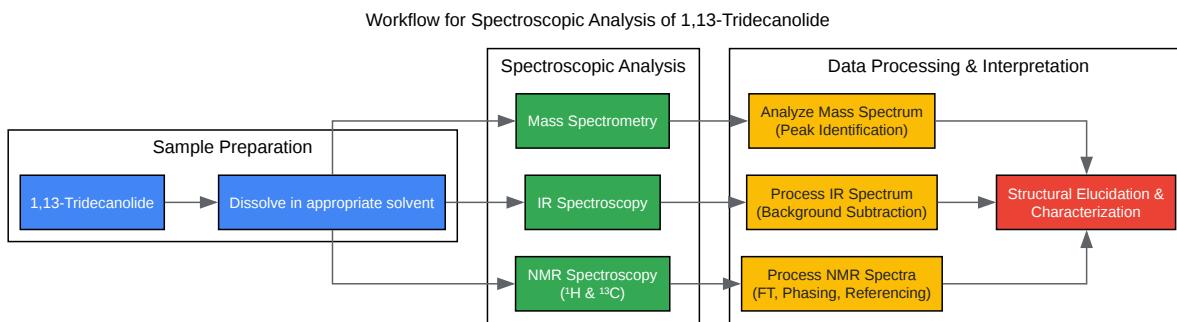
- Prepare a dilute solution of **1,13-Tridecanolide** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

- Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).[5]
- Parameters:
 - Ionization mode: Positive ion mode is typically used for detecting $[M+H]^+$ and $[M+Na]^+$ adducts.
 - Capillary voltage: 3-4 kV.
 - Nebulizer gas (N_2): Flow rate adjusted to obtain a stable spray.
 - Drying gas (N_2): Temperature and flow rate optimized to desolvate the ions.
 - Mass range: Scan from m/z 50 to 500.
- Procedure: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu L/min.$

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1,13-Tridecanolide**.



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Caption: General workflow for obtaining and analyzing spectroscopic data.

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